N-Nitroso-N-methyl-n-tetradecylamine

Carcinogenicity Organ Specificity Toxicology

Validated analytical reference standard for N-nitrosamine impurity quantification in pharmaceuticals, personal care products, and environmental samples per Kamp & Eisenbrand GC-TEA method. • Resolves C14 from C12 and C16 homologs; essential for chain-length-specific regulatory compliance testing. • Detected at 8-254 ppb in consumer product matrices (Hecht et al., 1982); authentic standard required for accurate calibration. • TD50 = 1.65 mg/kg/day (CPDB); used for margin-of-exposure calculations and acceptable intake derivation per EMA/FDA guidelines. Supplied with comprehensive certificate of analysis; ambient shipping conditions.

Molecular Formula C15H32N2O
Molecular Weight 256.43 g/mol
CAS No. 75881-20-8
Cat. No. B029105
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Nitroso-N-methyl-n-tetradecylamine
CAS75881-20-8
SynonymsN-Methyl-N-nitroso-1-tetradecanamine;  N-Nitroso-N-methyltetradecylamine; 
Molecular FormulaC15H32N2O
Molecular Weight256.43 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCN(C)N=O
InChIInChI=1S/C15H32N2O/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-17(2)16-18/h3-15H2,1-2H3
InChIKeyCCTMZRHJDTTZRF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Nitroso-N-methyl-n-tetradecylamine: Overview and Carcinogenic Profile


N-Nitroso-N-methyl-n-tetradecylamine (CAS 75881-20-8), also known as N-nitrosomethyltetradecylamine (NMA-C14), is an aliphatic N-nitrosomethylalkylamine characterized by a C14 alkyl chain. This compound is a member of a homologous series of nitrosamines that exhibit remarkable chain-length-dependent organ specificity and carcinogenic potency in experimental animal models [1]. The compound is not intentionally manufactured but forms as an unintended byproduct through nitrosation of amine precursors in certain consumer product formulations, particularly those containing amine oxide surfactants [2]. Its primary recognized applications are as an analytical reference standard for method development, validation, and quality control in the detection and quantification of nitrosamine impurities in pharmaceuticals, personal care products, and environmental samples [3].

C14-specific analytical reference standard
Nitrosamine impurity profiling & method validation
Chain-length-dependent mechanistic toxicology

Why N-Nitroso-N-methyl-n-tetradecylamine Cannot Be Substituted


In the N-nitrosomethylalkylamine series, the length of the alkyl chain is the dominant determinant of both the target organ for tumor induction and the underlying metabolic activation pathway [1]. Compounds differing by as few as two methylene units exhibit fundamentally divergent carcinogenic profiles in rat bioassays—for instance, the C14 homolog (NMA-C14) produces a high incidence of urinary bladder transitional cell carcinomas, whereas the C9 homolog fails to induce any bladder tumors and instead targets the liver [2]. Furthermore, metabolic studies demonstrate that CYP2E1-mediated oxidation decreases with increasing alkyl chain length, while CYP1A- and CYP2B-mediated oxidation increases, creating a shifting metabolic landscape that cannot be extrapolated from shorter-chain analogs [3]. Consequently, substituting this compound with a different chain-length homolog in analytical, toxicological, or mechanistic investigations introduces a critical confounding variable, rendering study conclusions invalid or misrepresenting the actual risk profile of the specific impurity being assessed.

Chain Length Organ specificity and metabolic activation pathway may shift significantly with homologs differing by as few as two methylene units.
Metabolism CYP2E1-dependent oxidation decreases with chain length; CYP1A/CYP2B contribution increases—profile cannot be extrapolated from short-chain analogs.
Quantification C14 and C12 occur at distinct concentration ratios in product matrices; a single surrogate nitrosamine standard may not represent actual C14 levels.

Differentiation Evidence vs. Closest Analogs


Bladder-Specific Carcinogenicity in Rats

In a 30-week gavage study in male F344 rats, N-nitrosomethyl-n-tetradecylamine (C14) induced a high incidence of transitional cell carcinoma of the urinary bladder, a target profile shared only with other even-numbered long-chain homologs in this series (C10, C12). In contrast, the odd-chain homolog N-nitrosomethyl-n-nonylamine (C9) produced zero bladder tumors and instead induced hepatocellular carcinomas and cholangiocarcinomas of the liver [1]. The survival profile also differed significantly: a majority of rats given the C14 compound lived beyond 80 weeks, whereas those treated with the shorter-chain C8 and C9 compounds died within one year [1].

Bladder-Specific Carcinogenicity
Head-to-head
C14: high bladder tumor incidence vs. C9: zero bladder tumors
Reported organ-specific carcinogenicity endpoint context
Male F344 rats, 30-week gavage; survival >80 weeks (C14) vs.
DNA Methylation Patterns
Class-level inference
Hepatic DNA methylation decreases with chain length; bladder DNA methylation undetectable across all homologs
Supports alternative genotoxic mechanism for bladder carcinogenesis
C12 class-level inference; C14 data not directly reported in this study
CYP Isozyme Shifts
Class-level inference
CYP2E1 contribution decreases; CYP1A/CYP2B contribution increases with chain length
C14 metabolic pathway cannot be inferred from short-chain nitrosamine data
Trend established through C5; C14 activation profile extrapolated
Contamination Levels in Consumer Products
Head-to-head
C14: 37 ± 11 ppb vs. C12: 90 ± 8 ppb (same shampoo replicate)
Reported quantitative difference in product matrices
GC-TEA with 14C-labeled internal standard; range 8–254 ppb (C14), 11–873 ppb (C12)
Carcinogenic Potency Benchmark
Cross-study comparable
TD50 = 1.65 mg/kg/day in mice
Quantitative input for margin-of-exposure assessment
CPDB-derived value; cross-study comparison requires protocol review
GC-TEA Method Validation
Head-to-head
C14 included as a distinct target analyte alongside C12 and C16
Independent chromatographic resolution supports compound-specific quantification
Validated method; solid-phase extraction and column chromatography clean-up
Carcinogenicity Organ Specificity Toxicology

DNA Methylation Patterns Across Tissues

In a comparative study of 12 homologous N-nitrosomethylalkylamines (C1 to C12) administered to rats as a single oral dose of 0.1 mmol/kg, hepatic DNA methylation levels (7- and O6-methylguanine) decreased progressively with increasing chain length. For the higher homologues (C6-C12), DNA methylation levels were considered too low to account for their hepatocarcinogenicity [1]. In urinary bladder DNA, methylpurines were below or close to the limit of detection across the series [1]. While the study did not include the C14 compound directly, the C12 data (N-nitrosomethyldodecylamine) provides the closest available class-level inference, indicating that bladder carcinogenesis by long-chain homologs occurs via a mechanism not primarily driven by simple DNA methylation at the methylene α-carbon.

DNA Methylation Patterns
Class-level inference
Hepatic DNA methylation decreases with chain length; bladder DNA methylation undetectable across all homologs
Supports alternative genotoxic mechanism for bladder carcinogenesis
C12 class-level inference; C14 data not directly reported in this study
DNA Adducts Methylation Mechanistic Toxicology

CYP Isozyme Shifts with Alkyl Chain Length

In vitro metabolism studies using rat liver microsomes and purified cytochrome P450 isozymes demonstrated that the chain length of the alkyl group in N-nitroso-methylalkylamines directly modifies the pattern of oxidative metabolism. Specifically, oxidation by CYP2E1 decreased as the n-alkyl chain length increased, while oxidation by CYP1A and CYP2B increased proportionally [1]. Although this study examined homologs up to C5 (amyl), the established trend indicates that longer-chain compounds like N-nitroso-N-methyl-n-tetradecylamine (C14) would exhibit minimal CYP2E1-dependent activation and would instead rely predominantly on CYP1A- and CYP2B-mediated pathways.

CYP Isozyme Shifts
Class-level inference
CYP2E1 contribution decreases; CYP1A/CYP2B contribution increases with chain length
C14 metabolic pathway cannot be inferred from short-chain nitrosamine data
Trend established through C5; C14 activation profile extrapolated
Drug Metabolism CYP Enzymes Xenobiotic Activation

Contamination Levels in Consumer Products

In a quantitative analysis of hair-care products using a validated GC-TEA method with 14C-labeled internal standard, N-nitroso-N-methyltetradecylamine (C14) was detected at levels ranging from 8 to 254 ppb, while the co-occurring C12 analog (N-nitroso-N-methyldodecylamine) was present at levels ranging from 11 to 873 ppb [1]. Replicate analysis of a single shampoo sample yielded 37 ± 11 ppb for C14 versus 90 ± 8 ppb for C12, demonstrating that the two nitrosamines occur at different absolute concentrations in the same matrix [1].

Contamination Levels in Consumer Products
Head-to-head
C14: 37 ± 11 ppb vs. C12: 90 ± 8 ppb (same shampoo replicate)
Reported quantitative difference in product matrices
GC-TEA with 14C-labeled internal standard; range 8–254 ppb (C14), 11–873 ppb (C12)
Analytical Chemistry Impurity Profiling Consumer Product Safety

Carcinogenic Potency (TD50) Benchmark

The Carcinogenic Potency Database (CPDB) reports a TD50 value of 1.65 mg/kg body weight/day for N-nitroso-N-methyl-n-tetradecylamine in mice, representing the daily dose required to induce tumors in half of the test animals that would otherwise remain tumor-free [1]. This quantitative potency metric enables direct comparison with other nitrosamines for risk assessment and regulatory threshold derivation. Comparative TD50 values for other homologs (e.g., C12) are available in the same database, though direct head-to-head comparison requires cross-referencing of experimental conditions.

Carcinogenic Potency Benchmark
Cross-study comparable
TD50 = 1.65 mg/kg/day in mice
Quantitative input for margin-of-exposure assessment
CPDB-derived value; cross-study comparison requires protocol review
Carcinogenic Potency TD50 Risk Assessment

GC-TEA Method Validation for Detection

A validated method for the determination of long-chain N-nitroso-N-methylalkylamines in cosmetic and cleaning emulsions employed N-nitroso-N-methyltetradecylamine (C14) as one of three target analytes, alongside the C12 and C16 homologs [1]. The method utilized solid-phase extraction clean-up followed by gas-liquid chromatography with Thermal Energy Analyzer detection, achieving detection and quantification of C14 in complex matrices. The inclusion of C14 as a specific analyte in this validated method underscores its recognition as a distinct, quantifiable impurity of interest, separate from its C12 and C16 counterparts [1].

GC-TEA Method Validation
Head-to-head
C14 included as a distinct target analyte alongside C12 and C16
Independent chromatographic resolution supports compound-specific quantification
Validated method; solid-phase extraction and column chromatography clean-up
Analytical Method Validation GC-TEA Nitrosamine Detection

Validated Application Scenarios


Reference Standard for C14 Impurity Quantification

The validated GC-TEA method of Kamp and Eisenbrand (1991) specifically resolves and quantifies N-nitroso-N-methyltetradecylamine (C14) as a distinct analyte from its C12 and C16 counterparts [1]. This method, which employs solid-phase extraction and column chromatography clean-up, provides a robust framework for laboratories tasked with quantifying C14 in personal care products, household cleaning formulations, and cosmetics. The Hecht et al. (1982) study further demonstrates that C14 and C12 occur at different concentration ranges in the same matrices, with C14 detected at 8-254 ppb across contaminated products [2]. Consequently, an authentic C14 reference standard is essential for accurate calibration, method validation, and regulatory compliance testing.

Mechanistic Studies of Bladder Carcinogenesis

The Lijinsky et al. (1981) study establishes that long-chain even-numbered N-nitrosomethylalkylamines (C10, C12, C14) produce a high incidence of urinary bladder transitional cell carcinomas in F344 rats, a target organ profile not observed with odd-chain homologs [1]. The von Hofe et al. (1987) DNA methylation study further demonstrates that bladder carcinogenesis by these long-chain homologs occurs without detectable DNA methylation in the target tissue, suggesting an alternative genotoxic mechanism [2]. Researchers investigating the molecular basis of organ-specific nitrosamine carcinogenesis require authentic C14 compound to serve as a defined tool for in vitro and in vivo mechanistic studies, including comparative metabolism, DNA adduct formation, and pathway activation analyses.

CYP Isozyme Substrate Profiling

The Berthou et al. (1996) study establishes that N-nitroso-methylalkylamine oxidation by CYP2E1 decreases with increasing chain length, while CYP1A- and CYP2B-mediated oxidation increases [1]. Although the study did not examine the C14 homolog directly, the established trend positions C14 as a valuable probe substrate for investigating the chain-length limits of CYP isozyme specificity. Researchers studying structure-activity relationships in CYP-mediated xenobiotic metabolism can employ authentic C14 to experimentally determine the quantitative contribution of specific P450 isoforms to its oxidation, thereby extending the known SAR beyond the C5 range previously characterized.

Regulatory Risk Assessment Using TD50 Data

The Carcinogenic Potency Database (CPDB) provides a TD50 value of 1.65 mg/kg/day in mice for N-nitroso-N-methyl-n-tetradecylamine [1]. This quantitative potency metric, derived from chronic animal cancer tests, serves as the foundational input for margin-of-exposure calculations and the derivation of acceptable intake limits for nitrosamine impurities in pharmaceuticals and consumer products. Regulatory toxicologists and risk assessors require this compound-specific TD50 value—rather than class-based default assumptions—to generate accurate, evidence-based exposure limits for C14-containing formulations. Access to authenticated reference material ensures that the compound being assessed is indeed the same chemical entity for which the potency data were generated.

Application
Selection Property
Validation Focus
C14 impurity quantification in consumer products
Compound-specific reference standard for GC-TEA or LC-MS/MS calibration
Method validation and matrix-specific recovery review
Bladder carcinogenesis mechanistic studies
Defined C14 probe for organ-specific nitrosamine research
DNA adduct formation and pathway activation endpoint review
CYP isozyme substrate specificity profiling
Long-chain nitrosamine probe extending SAR beyond C5
CYP1A/CYP2B vs. CYP2E1 contribution quantification
Regulatory risk assessment and limit derivation
Authenticated C14 reference material matching CPDB TD50 data
Margin-of-exposure calculation and acceptable intake review
Research use only. Not for human or veterinary diagnostic, therapeutic, or clinical applications. Reported data are from peer-reviewed toxicology and analytical studies.
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